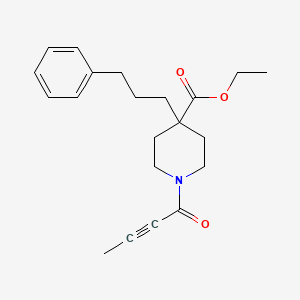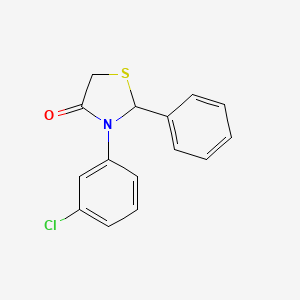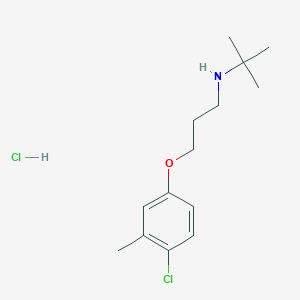
ethyl 1-(2-butynoyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(2-butynoyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate, also known as JZP-386, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperidinecarboxylates and has been shown to exhibit promising pharmacological properties.
Mecanismo De Acción
Ethyl 1-(2-butynoyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate acts by inhibiting the reuptake of dopamine in the brain, leading to increased levels of dopamine in the synaptic cleft. This results in increased activation of dopamine receptors, leading to improved cognitive function and wakefulness. ethyl 1-(2-butynoyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate has also been shown to have affinity for other neurotransmitter transporters such as norepinephrine and serotonin, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
ethyl 1-(2-butynoyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate has been shown to improve cognitive function and wakefulness in animal models and human studies. It has also been shown to increase locomotor activity and reduce fatigue. ethyl 1-(2-butynoyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate has a long half-life, which allows for sustained effects and reduced dosing frequency.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 1-(2-butynoyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate has several advantages for lab experiments, including its high potency and selectivity for the dopamine transporter. It also has a lower abuse potential compared to other stimulants, making it a safer alternative for animal studies. However, ethyl 1-(2-butynoyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate has limited solubility in water, which may affect its bioavailability and require the use of organic solvents for administration.
Direcciones Futuras
There are several future directions for research on ethyl 1-(2-butynoyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate. One potential application is for the treatment of ADHD and narcolepsy, which are conditions that currently lack effective treatments. ethyl 1-(2-butynoyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate may also have potential as a treatment for other neurological disorders such as Parkinson's disease and depression. Further studies are needed to fully understand the pharmacological properties and potential therapeutic applications of ethyl 1-(2-butynoyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate.
Métodos De Síntesis
The synthesis of ethyl 1-(2-butynoyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate involves the reaction of ethyl 4-piperidinecarboxylate with 3-phenylpropanal in the presence of butynoic acid and a catalyst. The resulting compound is then purified using column chromatography to obtain the final product. This synthesis method has been optimized to yield high purity and yield of ethyl 1-(2-butynoyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate.
Aplicaciones Científicas De Investigación
Ethyl 1-(2-butynoyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent and selective activity against the dopamine transporter, making it a potential treatment for conditions such as attention deficit hyperactivity disorder (ADHD) and narcolepsy. ethyl 1-(2-butynoyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate has also been shown to have a lower abuse potential compared to other stimulants, making it an attractive alternative for the treatment of ADHD.
Propiedades
IUPAC Name |
ethyl 1-but-2-ynoyl-4-(3-phenylpropyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3/c1-3-9-19(23)22-16-14-21(15-17-22,20(24)25-4-2)13-8-12-18-10-6-5-7-11-18/h5-7,10-11H,4,8,12-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUAOJFVYFJWBCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)C#CC)CCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(6-amino-4-benzyl-3,5-dicyano-2-pyridinyl)thio]-N-(4-bromophenyl)acetamide](/img/structure/B4921361.png)
![4-methyl-1-{2-[2-(2-methylphenoxy)ethoxy]ethyl}piperidine oxalate](/img/structure/B4921367.png)
![1-(2-ethyl-5-pyrimidinyl)-N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)methanamine](/img/structure/B4921377.png)
![3-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B4921385.png)
![11-(4-chlorophenyl)-3,3-dimethyl-10-(3,4,5-trimethoxybenzoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4921395.png)

![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[(4-hydroxyphenyl)diazenyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4921410.png)



![5-{[(2-chloro-3-pyridinyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4921443.png)

![1-(4-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]-2-propanamine](/img/structure/B4921469.png)